molecular formula C11H10BrNS B069922 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 181424-15-7

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B069922
CAS No.: 181424-15-7
M. Wt: 268.17 g/mol
InChI Key: JIYKQPNREFZLCN-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromomethyl group at the 5-position, a methyl group at the 4-position, and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole typically involves the bromomethylation of a thiazole precursor. One common method involves the reaction of 4-methyl-2-phenyl-1,3-thiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Dihydrothiazoles.

Scientific Research Applications

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby affecting biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    5-Bromomethyl-4-methyl-2-phenyl-1,3-oxazole: Similar structure but with an oxygen atom in place of sulfur.

    5-Bromomethyl-4-methyl-2-phenyl-1,3-imidazole: Similar structure but with a nitrogen atom in place of sulfur.

    5-Bromomethyl-4-methyl-2-phenyl-1,3-pyrazole: Similar structure but with two nitrogen atoms in the ring.

Uniqueness

5-(Bromomethyl)-4-methyl-2-phenyl-1,3-thiazole is unique due to the presence of the sulfur atom in the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

5-(bromomethyl)-4-methyl-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNS/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYKQPNREFZLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383713
Record name 5-(bromomethyl)-4-methyl-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181424-15-7
Record name 5-(Bromomethyl)-4-methyl-2-phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181424-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(bromomethyl)-4-methyl-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromomethyl-4-methyl-2-phenyl-thiazole
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